4-(Methylsulfanyl)-2-propoxybutanoic acid

Description

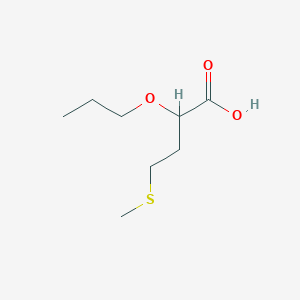

Structure

2D Structure

3D Structure

Properties

CAS No. |

652968-12-2 |

|---|---|

Molecular Formula |

C8H16O3S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

4-methylsulfanyl-2-propoxybutanoic acid |

InChI |

InChI=1S/C8H16O3S/c1-3-5-11-7(8(9)10)4-6-12-2/h7H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

IHEMURLIIMONBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CCSC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Methylsulfanyl 2 Propoxybutanoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.com For 4-(methylsulfanyl)-2-propoxybutanoic acid, the primary disconnections involve the carbon-oxygen bond of the propoxy ether, the carbon-sulfur bond of the thioether, and the carbon-carbon bonds forming the butanoic acid chain.

Key disconnections for this compound are:

C-O Bond Disconnection (Propoxy Group): This disconnection suggests an alkylation reaction where a 2-hydroxybutanoic acid derivative is treated with a propyl halide or a similar electrophile. Alternatively, a nucleophilic attack by a propanol-derived alkoxide on a butanoic acid derivative with a suitable leaving group at the C-2 position is a viable strategy.

C-S Bond Disconnection (Methylsulfanyl Group): This break points to a nucleophilic substitution reaction. A common approach involves the reaction of a 4-halobutanoic acid derivative with a methylthiolate salt. acsgcipr.org

C-C Bond Disconnection (Butanoic Acid Backbone): The construction of the four-carbon chain can be envisioned through various classical organic reactions such as malonic ester synthesis or acetoacetic ester synthesis, which allow for the elongation of a carbon chain and subsequent functional group manipulations. masterorganicchemistry.com

A plausible retrosynthetic pathway might start by disconnecting the propoxy group, leading to a 2-hydroxy-4-(methylsulfanyl)butanoic acid intermediate. Further disconnection of the methylsulfanyl group would then lead to a 2,4-dihydroxybutanoic acid or a related precursor.

Development of Novel Synthetic Pathways and Reaction Schemes

Based on the retrosynthetic analysis, several synthetic pathways can be devised. The choice of pathway often depends on the availability of starting materials, desired scale, and stereochemical considerations.

The introduction of the propoxy group is a critical step. A common and effective method is the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group at the C-2 position of a suitable butanoic acid precursor with a strong base to form an alkoxide, followed by nucleophilic substitution with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

Table 1: Reaction Conditions for Propoxy Group Introduction

| Precursor | Reagent | Base | Solvent | Temperature |

| Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate | 1-Bromopropane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp. |

| Methyl 2-hydroxybutanoate | 1-Iodopropane | Potassium tert-butoxide | Dimethylformamide (DMF) | Room temperature |

The choice of base and solvent is crucial to prevent side reactions, such as elimination, and to ensure good solubility of the reactants.

The formation of the thioether linkage is typically achieved through a nucleophilic substitution reaction where a sulfur nucleophile displaces a leaving group. acsgcipr.org A common strategy involves the use of sodium thiomethoxide (NaSMe) as the nucleophile. acsgcipr.org

An alternative approach involves the reaction of a thiol, such as methanethiol, with a substrate containing a good leaving group (e.g., a tosylate or mesylate) at the C-4 position of the butanoic acid derivative. acsgcipr.org Due to the volatility and malodor of methanethiol, in-situ generation or the use of protected thiol equivalents can be advantageous. acsgcipr.org

The four-carbon backbone of butanoic acid can be assembled using various established synthetic methods. For instance, a malonic ester synthesis approach could start with diethyl malonate, which is first alkylated with an appropriate electrophile containing the future C-3 and C-4 carbons, followed by hydrolysis and decarboxylation to yield the butanoic acid derivative.

Another strategy involves starting with a commercially available four-carbon chain and introducing the required functional groups. For example, starting with γ-butyrolactone, one could introduce the methylsulfanyl group via ring-opening with a thiolate, followed by functionalization at the C-2 position.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters to consider include:

Temperature: Many of the reactions, such as the alkylation and thioether formation steps, are sensitive to temperature. Lower temperatures can often improve selectivity by minimizing side reactions.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and stabilizing transition states. Aprotic polar solvents like DMF and DMSO are often used for nucleophilic substitution reactions.

Catalyst: In some cases, a phase-transfer catalyst can be employed to facilitate reactions between reactants in different phases, leading to improved yields and milder reaction conditions.

Stoichiometry: Careful control of the stoichiometry of the reactants is crucial to ensure complete conversion of the limiting reagent and to avoid unwanted side reactions from excess reagents.

Table 2: Example of Optimized Reaction Conditions

| Reaction Step | Reactants | Conditions | Yield (%) |

| Propoxy Introduction | Ethyl 2-hydroxy-4-bromobutanoate, 1-Propanol, H₂SO₄ (cat.) | Reflux, 6h | 85 |

| Thioether Formation | Ethyl 2-propoxy-4-bromobutanoate, NaSMe | THF, 0 °C, 4h | 92 |

| Hydrolysis | Ethyl 4-(methylsulfanyl)-2-propoxybutanoate | LiOH, THF/H₂O | 98 |

These conditions would be determined through systematic experimentation, varying one parameter at a time to find the optimal outcome.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Since the C-2 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers (R and S). The synthesis of a single enantiomer, which is often required for biological applications, necessitates a stereoselective approach.

Methods for stereoselective synthesis include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material, such as (S)- or (R)-malic acid, which already possesses the desired stereochemistry at a key carbon atom.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, a chiral auxiliary can be used to direct the alkylation of the C-2 position.

Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, a lipase (B570770) could selectively hydrolyze the ester of one enantiomer, facilitating their separation.

The development of methods for the stereoselective synthesis of thiomorpholine-3-carboxylic acids from immobilized cysteine highlights the potential for solid-phase synthesis in creating chiral building blocks. researchgate.net Similar strategies could potentially be adapted for the synthesis of enantiomerically pure this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for the construction of stereochemically defined centers. In the context of synthesizing this compound, a chiral auxiliary can be temporarily appended to a precursor molecule to direct the stereoselective introduction of the propoxy group or the formation of the carbon backbone.

One plausible approach involves the use of Evans' oxazolidinone auxiliaries. The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 4-(methylsulfanyl)acetyl chloride. The resulting N-acyloxazolidinone can then undergo stereoselective α-alkylation. However, for the introduction of a propoxy group, a more common strategy involves the α-hydroxylation of the enolate followed by etherification.

A representative synthetic sequence is outlined below:

Acylation of the chiral auxiliary with 4-(methylsulfanyl)acetyl chloride.

Generation of the corresponding sodium or lithium enolate.

Stereoselective hydroxylation of the enolate using an electrophilic oxygen source, such as a camphor-based oxaziridine.

Williamson ether synthesis on the resulting α-hydroxy derivative with a propyl halide (e.g., propyl iodide or bromide) in the presence of a base like sodium hydride to yield the α-propoxy derivative.

Finally, cleavage of the chiral auxiliary under mild conditions (e.g., lithium hydroperoxide) to afford the desired enantiomerically enriched this compound.

The diastereoselectivity of the hydroxylation step is typically high, often exceeding 95:5, which ensures the high enantiomeric purity of the final product.

| Step | Reagents and Conditions | Typical Diastereomeric Ratio (d.r.) |

| Acylation | 4-(methylsulfanyl)acetyl chloride, n-BuLi, THF, -78 °C | N/A |

| Hydroxylation | NaHMDS, (+)-(camphorsulfonyl)oxaziridine, THF, -78 °C | >95:5 |

| Propoxylation | NaH, Propyl iodide, THF, 0 °C to rt | N/A |

| Cleavage | LiOOH, THF/H₂O | N/A |

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of analogues of this compound, asymmetric carbon-carbon bond-forming reactions are particularly relevant.

A potential strategy could involve the asymmetric alkylation of an α-keto acid precursor. While not a direct C-C bond formation to construct the main chain of the target molecule, asymmetric reduction of a suitable α-keto ester, followed by etherification, is a viable catalytic route.

Alternatively, a more direct C-C bond formation approach could be the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, which could then be further elaborated to the target structure. However, for the specific target of this compound, a catalytic asymmetric alkylation of a glycine-derived Schiff base is a powerful method. This involves the use of a phase-transfer catalyst to mediate the alkylation of a glycine (B1666218) imine with 1-(methylsulfanyl)-2-bromoethane, followed by functional group transformations.

A representative catalytic asymmetric synthesis could be:

Formation of a Schiff base from glycine tert-butyl ester and benzophenone.

Asymmetric alkylation with 1-bromo-2-(methylsulfanyl)ethane (B1268302) using a chiral phase-transfer catalyst, such as a Maruoka catalyst, under basic conditions.

Hydrolysis of the resulting Schiff base and ester to yield the amino acid.

Diazotization of the amino group followed by reaction with propanol (B110389) to introduce the propoxy group with retention of configuration.

| Catalyst | Substrate | Alkylating Agent | Typical Enantiomeric Excess (e.e.) |

| Chiral Phase-Transfer Catalyst | Glycine-benzophenone imine tert-butyl ester | 1-bromo-2-(methylsulfanyl)ethane | >90% |

Biocatalytic Transformations for Chiral Induction

Biocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering high selectivity under mild reaction conditions. For the synthesis of chiral this compound, enzymes can be employed for kinetic resolution or for the direct asymmetric transformation of a prochiral substrate.

A common biocatalytic strategy is the enzymatic kinetic resolution of a racemic precursor. For instance, racemic 2-hydroxy-4-(methylthio)butanoic acid (HMB), a commercially available analogue of methionine, can be esterified with propanol to produce the corresponding racemic propyl ester. wikipedia.org A lipase, such as Candida antarctica lipase B (CAL-B), can then be used to selectively hydrolyze one enantiomer of the ester back to the hydroxy acid, leaving the other enantiomer of the ester unreacted. nih.gov The separated chiral hydroxy acid and ester can then be etherified to yield the two enantiomers of the target molecule.

| Enzyme | Substrate | Reaction | Typical Enantiomeric Excess (e.e.) |

| Candida antarctica Lipase B (CAL-B) | Racemic propyl 2-hydroxy-4-(methylthio)butanoate | Hydrolysis | >99% for both recovered ester and produced acid |

Another biocatalytic approach involves the use of engineered enzymes for the asymmetric alkylation of α-keto acids. nih.gov A hypothetical route could start with 2-oxo-4-(methylsulfanyl)butanoic acid. A specifically designed methyltransferase could potentially be engineered to catalyze the stereoselective addition of a propyl group, although this would represent a significant research endeavor.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from the laboratory bench to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability.

For chiral auxiliary-mediated approaches , a primary concern is the cost and recovery of the chiral auxiliary. While highly effective, stoichiometric use of expensive auxiliaries can be prohibitive on a large scale. Therefore, efficient recycling protocols for the auxiliary are crucial. The use of cryogenic temperatures (-78 °C) for many enolate reactions also presents a significant engineering challenge for large reactors, requiring specialized equipment and high energy consumption.

In asymmetric catalysis , the cost and stability of the catalyst are key factors. While only catalytic amounts are needed, precious metal-based catalysts can still represent a significant cost. Catalyst separation from the product stream and recycling are important for process economy. Homogeneous catalysts can be difficult to remove, potentially leading to product contamination. Heterogenization of the catalyst on a solid support can facilitate separation but may impact catalytic activity and selectivity.

Biocatalytic transformations are often considered "greener" and can be highly efficient. However, scaling up enzymatic reactions requires careful control of parameters such as pH, temperature, and substrate/product inhibition. Enzyme stability and the cost of cofactors, if required, are also important considerations. Immobilization of the enzyme on a solid support can enhance stability and allow for continuous processing, simplifying scale-up. wikipedia.org

Regardless of the chosen method, other general scale-up considerations include:

Reagent Handling and Safety: Handling large quantities of hazardous reagents like n-butyllithium or sodium hydride requires stringent safety protocols and specialized equipment.

Heat Transfer: Reactions that are exothermic or require precise temperature control can be difficult to manage in large vessels due to changes in the surface-area-to-volume ratio.

Work-up and Purification: Extraction and chromatography techniques that are straightforward on a lab scale can become cumbersome and solvent-intensive on a larger scale. Crystallization or distillation are often preferred for purification in industrial settings.

Process Analytical Technology (PAT): Implementing real-time monitoring of key reaction parameters can improve process control, consistency, and yield on a larger scale.

Chemical Reactivity and Transformation Pathways of 4 Methylsulfanyl 2 Propoxybutanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to other acid derivatives, reduction, and decarboxylation.

Formation of Esters, Amides, and Anhydrides

The carboxylic acid moiety of 4-(Methylsulfanyl)-2-propoxybutanoic acid can be readily converted into its corresponding esters, amides, and anhydrides through standard organic synthesis methodologies.

Esterification: The formation of esters from carboxylic acids is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of a related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMB), esterification with isopropanol (B130326) has been documented to decrease its ruminal breakdown in cattle. masterorganicchemistry.com Similarly, this compound is expected to react with various alcohols under acidic catalysis (e.g., sulfuric acid) or using coupling agents to yield the corresponding esters. youtube.com The general reaction is depicted below:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

| Reactant (Alcohol) | Catalyst/Conditions | Product |

| Methanol | H₂SO₄ (catalytic), heat | Methyl 4-(methylsulfanyl)-2-propoxybutanoate |

| Ethanol | DCC, DMAP | Ethyl 4-(methylsulfanyl)-2-propoxybutanoate |

| tert-Butanol | Steglich esterification | tert-Butyl 4-(methylsulfanyl)-2-propoxybutanoate |

Table 1: Representative Esterification Reactions of this compound. Data is illustrative and based on general esterification principles.

Amide Formation: The synthesis of amides from carboxylic acids typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and results in an acid-base reaction. youtube.com Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govorganic-chemistry.org For α-oxy amides, specific methods have been developed that proceed without epimerization at the carbon alpha to the carbonyl. organic-chemistry.org

| Reactant (Amine) | Coupling Agent/Conditions | Product |

| Ammonia | DCC, CH₂Cl₂ | 4-(Methylsulfanyl)-2-propoxybutanamide |

| Diethylamine | SOCl₂, then Et₂NH | N,N-Diethyl-4-(methylsulfanyl)-2-propoxybutanamide |

| Aniline | EDCI, HOBt | N-Phenyl-4-(methylsulfanyl)-2-propoxybutanamide |

Table 2: Representative Amide Formation Reactions. Data is illustrative and based on general amide synthesis protocols.

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can be formed from this compound. The reaction of a carboxylic acid with an acyl chloride or the dehydration of two carboxylic acid molecules are common routes. nih.gov For instance, treatment with a dehydrating agent like acetic anhydride can yield the corresponding anhydride. arizona.edu

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group can be reduced to a primary alcohol. Oxidation of the carboxyl group itself is generally not feasible under standard conditions as it is already in a high oxidation state.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough for this transformation. The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Therefore, this compound would be reduced to 4-(methylsulfanyl)-2-propoxybutan-1-ol.

Oxidation: The carboxylic acid functional group is resistant to further oxidation under typical conditions. However, oxidative degradation of the entire molecule can occur under harsh conditions. The oxidation of the thioether moiety is a more facile process and is discussed in section 3.2.1.

Decarboxylation and Related Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For simple carboxylic acids, this often requires high temperatures. However, the presence of other functional groups can facilitate this process. For α-alkoxy β-phenylthio acids, radical decarboxylation can lead to the formation of enol ethers. It is plausible that under radical conditions, this compound could undergo a similar transformation.

Transformations of the Thioether Moiety

The methylsulfanyl group is susceptible to oxidation and can also react to form sulfonium (B1226848) salts.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. youtube.com The choice of oxidant and reaction conditions determines the final product.

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the thioether to a sulfoxide. A study on the diastereoselective oxidation of a thioether with a nearby carboxylic acid group has shown that the stereochemistry of the product can be influenced by the neighboring functional group. Reagents like hydrogen peroxide in acetic acid are effective for this transformation. arizona.edu

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will oxidize the thioether directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. nih.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. rsc.org

| Product | Reagent/Conditions |

| 4-(Methylsulfinyl)-2-propoxybutanoic acid | H₂O₂ / Acetic Acid, room temp. |

| 4-(Methylsulfonyl)-2-propoxybutanoic acid | m-CPBA (2 equiv.), CH₂Cl₂, room temp. |

Table 3: Representative Oxidation Reactions of the Thioether Moiety. Data is illustrative and based on general thioether oxidation protocols.

Sulfonium Salt Formation and Rearrangements

Thioethers can act as nucleophiles and react with alkylating agents to form sulfonium salts.

Sulfonium Salt Formation: The reaction of the methylsulfanyl group with an alkyl halide, such as methyl iodide, would lead to the formation of a dimethylsulfonium salt. These salts are often stable and can be isolated. The activation of sulfoxides with an acid anhydride can also lead to the formation of highly electrophilic intermediates that react to form sulfonium salts. organic-chemistry.org

Rearrangements: Sulfonium salts can undergo various rearrangements, often initiated by base. The Sommelet-Hauser rearrangement is a classic example for benzyl-substituted sulfonium salts. While not directly applicable to the methylsulfanyl group, other rearrangements of sulfonium ylides, formed by deprotonation of a carbon adjacent to the sulfonium center, are known.

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in the methylsulfanyl group of this compound is susceptible to cleavage under various conditions, leading to a range of products. The reactivity of this bond is a key aspect of the molecule's chemical profile.

One of the primary pathways for C-S bond cleavage involves oxidation of the sulfide (B99878) to a sulfoxide. This sulfoxide can then undergo a Pummerer rearrangement in the presence of an acylating agent like acetic anhydride. wikipedia.orgtcichemicals.comorganicreactions.org The rearrangement typically results in the formation of an α-acyloxy thioether. wikipedia.org The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. nih.gov In the context of this compound, this could lead to the introduction of a new functional group at the carbon adjacent to the sulfur atom.

Table 1: Potential Products of Pummerer Rearrangement of this compound sulfoxide

| Reactant | Reagent | Intermediate | Potential Product |

| 4-(Methylsulfinyl)-2-propoxybutanoic acid | Acetic Anhydride | Thionium ion | 4-Acetoxy-4-(methylthio)-2-propoxybutanoic acid |

This table presents a hypothetical outcome based on the known mechanism of the Pummerer rearrangement.

Furthermore, enzymatic pathways can also facilitate C-S bond cleavage. For instance, enzymes like cysteine sulfoxide lyases are known to cleave C-S bonds in biological systems. nih.gov While not directly studied for this compound, analogs of S-adenosyl-L-methionine, which share structural similarities, undergo various C-S bond cleavage reactions catalyzed by enzymes. nih.gov

Chemical Modifications of the Propoxy Group

The propoxy group, an ether linkage at the α-position to the carboxylic acid, can be modified through several chemical reactions, primarily involving cleavage of the ether bond.

Ether Cleavage Reactions

The cleavage of the propoxy ether bond in this compound can be achieved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comyoutube.commasterorganicchemistry.compressbooks.publibretexts.org The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. youtube.com

Given that the propoxy group is attached to a secondary carbon, the reaction with a strong nucleophilic acid like HBr or HI would likely proceed through an SN2 mechanism. pressbooks.pub This would involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the propyl group. The expected products would be 2-hydroxy-4-(methylsulfanyl)butanoic acid and a propyl halide.

Table 2: Predicted Products of Acidic Ether Cleavage

| Reactant | Reagent | Mechanism | Products |

| This compound | HBr | SN2 | 2-Hydroxy-4-(methylsulfanyl)butanoic acid, 1-Bromopropane (B46711) |

| This compound | HI | SN2 | 2-Hydroxy-4-(methylsulfanyl)butanoic acid, 1-Iodopropane |

This table is based on the general principles of acidic ether cleavage.

Functional Group Interconversions at the Propyloxy Position

While ether cleavage is the most direct modification, other transformations of the propoxy group are conceivable, though less common. Post-polymerization modification techniques, for example, have been used to transform ether linkages in polymeric materials, suggesting that under specific catalytic conditions, the C-O bond could be targeted for other functionalizations. utexas.edu However, for a small molecule like this compound, selective modification of the propoxy group without affecting other parts of the molecule would be challenging and would likely require the development of highly specific catalytic systems.

Exploration of Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. One such possibility is the formation of a lactone, which is a cyclic ester. wikipedia.org This can occur through an intramolecular esterification between the carboxylic acid group and a hydroxyl group. While the parent molecule does not possess a free hydroxyl group, a potential pathway for lactonization could arise after the cleavage of the propoxy group to yield 2-hydroxy-4-(methylsulfanyl)butanoic acid. The subsequent intramolecular cyclization of this hydroxy acid would lead to the formation of a five-membered γ-lactone. youtube.comyoutube.com

Table 3: Potential Intramolecular Cyclization Product

| Precursor | Reaction Condition | Product |

| 2-Hydroxy-4-(methylsulfanyl)butanoic acid | Acid or Heat | Tetrahydro-4-(methylthio)furan-2-one |

This table outlines a potential cyclization pathway following a primary reaction.

Rearrangement reactions are also a possibility, with the Pummerer rearrangement of the corresponding sulfoxide being a prime example, as discussed in section 3.2.3. wikipedia.orgtcichemicals.comorganicreactions.orgnih.gov This reaction represents a significant structural reorganization of the molecule.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR), particularly in the context of medicinal chemistry and drug design. The presence of multiple functional groups provides several handles for chemical modification.

The carboxylic acid group is a common site for derivatization. It can be converted to a variety of functional groups, including esters, amides, and acyl halides, which can then be further modified. nih.govlumenlearning.com The reactivity of these derivatives varies, with acyl chlorides being the most reactive and amides the least. libretexts.orgkhanacademy.org These modifications can significantly impact the molecule's biological activity by altering its polarity, size, and ability to form hydrogen bonds.

The methylsulfanyl group can be oxidized to a sulfoxide or a sulfone, introducing more polar functionalities. As previously mentioned, the sulfoxide can undergo the Pummerer rearrangement to introduce further diversity. nih.gov

The propoxy group can be cleaved to reveal a hydroxyl group, which can then be esterified or etherified to introduce a wide range of substituents. masterorganicchemistry.comyoutube.commasterorganicchemistry.compressbooks.publibretexts.org

Given the structural similarity of the molecule to methionine, it could potentially interact with enzymes that metabolize this amino acid, such as methionine aminopeptidases (MetAPs), which are targets for cancer therapy. nih.govnih.gov SAR studies involving the systematic modification of the different parts of the this compound scaffold could lead to the discovery of potent and selective enzyme inhibitors.

Table 4: Potential Derivatization Strategies for SAR Studies

| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Impact on Activity |

| Carboxylic Acid | Esterification | Ester | Increased lipophilicity, altered hydrogen bonding |

| Carboxylic Acid | Amidation | Amide | Altered polarity and hydrogen bonding capacity |

| Methylsulfanyl | Oxidation | Sulfoxide/Sulfone | Increased polarity, potential for new interactions |

| Propoxy | Ether Cleavage & Acylation | Ester | Introduction of diverse substituents |

This table provides a summary of potential derivatization strategies and their expected impact on the molecule's properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Methylsulfanyl 2 Propoxybutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules. For 4-(Methylsulfanyl)-2-propoxybutanoic acid , a combination of ¹H and ¹³C NMR experiments would be indispensable.

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment within the molecule. The chemical shifts (δ) would offer insights into the electronic environment of the protons. For instance, the protons of the propoxy group would exhibit characteristic shifts, as would the methoxy (B1213986) protons of the methylsulfanyl group and the protons along the butanoic acid backbone. Spin-spin coupling patterns would reveal the connectivity of adjacent protons, allowing for the assembly of the molecular skeleton.

Complementary to ¹H NMR, ¹³C NMR spectroscopy would provide information on the carbon framework. Each unique carbon atom in This compound would produce a distinct resonance, with its chemical shift indicative of its hybridization and bonding environment. The carbonyl carbon of the carboxylic acid, for example, would appear at a significantly downfield shift.

To further solidify the structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon correlations over one and multiple bonds, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 3.8 - 4.0 | dd | 7.0, 5.0 |

| H-3a | 1.9 - 2.1 | m | - |

| H-3b | 1.7 - 1.9 | m | - |

| H-4 | 2.5 - 2.7 | t | 7.5 |

| -OCH₂CH₂CH₃ | 3.4 - 3.6 | t | 6.5 |

| -OCH₂CH₂CH₃ | 1.5 - 1.7 | sextet | 7.0 |

| -OCH₂CH₂CH₃ | 0.9 - 1.0 | t | 7.5 |

| -SCH₃ | 2.0 - 2.2 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | 175 - 180 |

| C-2 | 75 - 80 |

| C-3 | 30 - 35 |

| C-4 | 35 - 40 |

| -OCH₂CH₂CH₃ | 70 - 75 |

| -OCH₂CH₂CH₃ | 20 - 25 |

| -OCH₂CH₂CH₃ | 10 - 15 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would be utilized to obtain a highly accurate mass measurement, which in turn would confirm its molecular formula (C₈H₁₆O₃S).

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques that would be applied. The resulting mass spectrum would display a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragments would arise from the cleavage of specific bonds within the molecule, such as the loss of the propoxy group, the carboxylic acid moiety, or parts of the alkyl chain, aiding in the confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. In the analysis of This compound , the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage in the propoxy group would likely appear in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for identifying the S-C and C-S-C vibrations of the methylsulfanyl group, which might be weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1725 |

| Ether | C-O Stretch | 1000 - 1300 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformation (if enantiomers are synthesized)

The carbon atom at the 2-position of This compound is a chiral center. Therefore, this compound can exist as a pair of enantiomers. If the synthesis of this compound is stereospecific, resulting in a single enantiomer, or if the racemic mixture is resolved, Circular Dichroism (CD) spectroscopy would be a critical tool for its chiral analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum could be used to assign the absolute configuration of the enantiomer, often with the aid of computational modeling. Furthermore, conformational changes in the molecule could also be monitored by changes in the CD spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Should This compound be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer without ambiguity, typically by using anomalous dispersion effects. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the packing of the molecules in the crystal lattice.

Development of Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of a synthesized compound and for separating isomers. For This compound , a robust HPLC method would need to be developed.

A reversed-phase HPLC method would likely be the initial approach, using a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any impurities or byproducts from the synthesis.

For the separation of the enantiomers, chiral HPLC would be necessary. This would involve the use of a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to their separation into two distinct peaks. The development of a chiral HPLC method would be crucial for determining the enantiomeric excess (ee) of a stereospecific synthesis or for the preparative separation of the enantiomers from a racemic mixture.

Table 4: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like "this compound" by GC presents challenges due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and potential thermal degradation within the GC system. colostate.edu To overcome these limitations, derivatization is a mandatory sample preparation step. libretexts.orgresearchgate.netresearchgate.netsigmaaldrich.com

Derivatization Strategies

The primary goal of derivatization is to convert the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis. colostate.edulibretexts.orgresearchgate.net The most common derivatization methods for carboxylic acids are silylation and alkylation (esterification). colostate.eduresearchgate.netsigmaaldrich.com

Silylation: This involves replacing the active hydrogen of the carboxylic acid with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comlmaleidykla.lt The resulting TMS ester of "this compound" would exhibit increased volatility and thermal stability.

Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a methyl ester. colostate.eduresearchgate.net Reagents like diazomethane (B1218177) or methanolic solutions of hydrogen chloride or boron trifluoride can be employed. colostate.edunih.gov The formation of the methyl or other alkyl esters significantly reduces the polarity and improves the chromatographic properties of the analyte. colostate.eduresearchgate.net For compounds containing both hydroxyl and carboxyl groups, simultaneous derivatization can be achieved using reagents like (trimethylsilyl)diazomethane. nih.gov

Instrumentation and Method Parameters

A typical GC system for the analysis of derivatized "this compound" would consist of a gas chromatograph coupled to a mass spectrometer (GC-MS). This combination provides both high-resolution separation and definitive identification based on the mass-to-charge ratio of the fragmented ions.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane-based stationary phase, would be suitable for the analysis of the derivatized compound. sigmaaldrich.com The temperature program of the GC oven would be optimized to ensure the efficient separation of the analyte from other components in the sample matrix.

Below is a hypothetical data table outlining typical GC-MS parameters for the analysis of the trimethylsilyl derivative of "this compound".

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

This table presents a hypothetical set of parameters and would require optimization for specific applications.

Chiral Chromatography for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, the determination of enantiomeric purity is of paramount importance. aocs.org Chiral chromatography is the most widely used technique for this purpose. aocs.orgsigmaaldrich.com This can be achieved through two primary approaches: direct and indirect separation.

Direct Chiral Separation

Direct methods involve the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

For a compound like "this compound," polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are likely to be effective. researchgate.net These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including carboxylic acids. The choice of mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is crucial for optimizing the separation.

Indirect Chiral Separation

Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. aocs.org These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. aocs.org For "this compound," a chiral amine, such as (R)-1-phenylethylamine, could be used as a CDA to form diastereomeric amides. aocs.org The resulting diastereomers can then be separated by conventional high-performance liquid chromatography (HPLC) or even GC.

Methodology and Findings

The determination of the enantiomeric excess (e.e.) is a key outcome of chiral analysis. This is typically calculated from the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral separation method requires careful optimization of the stationary phase, mobile phase composition, temperature, and flow rate.

The following data table illustrates a hypothetical chiral HPLC method for the direct separation of the enantiomers of "this compound".

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Determination

| Parameter | Value |

|---|---|

| High-Performance Liquid Chromatograph | |

| Column | Chiral Polysaccharide-based (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters and would require optimization for specific applications.

Computational and Theoretical Investigations of 4 Methylsulfanyl 2 Propoxybutanoic Acid

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule. For 4-(Methylsulfanyl)-2-propoxybutanoic acid, this would involve using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine its most stable geometric arrangement of atoms. Conformational analysis would identify various low-energy shapes (conformers) the molecule can adopt by rotating around its single bonds. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications

The electronic structure of a molecule governs its reactivity. An analysis of this compound would involve mapping its electron density distribution to identify electron-rich and electron-poor regions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be applied to predict how the molecule might interact with other chemical species. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters. For this compound, this would include simulating its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predicted spectra could then be compared with experimentally obtained data to validate the computational model and confirm the molecule's structure.

Molecular Dynamics Simulations for Conformational Space Exploration

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. For this compound, MD simulations could reveal how it behaves in different environments, such as in a solvent or interacting with a biological target, offering insights into its flexibility and intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

Should the reactivity of this compound be of interest, computational modeling can elucidate potential reaction pathways. This involves calculating the energy changes as the molecule transforms from reactants to products, and identifying the high-energy transition states that must be overcome. Characterizing these transition states is essential for understanding the kinetics and mechanism of a chemical reaction.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

QSRR is a computational technique used to correlate the structural or property descriptors of a set of compounds with their reactivity. If a series of compounds related to this compound were synthesized and their reactivity measured, a QSRR model could be developed. This model would identify the key molecular features that influence reactivity, enabling the prediction of reactivity for new, untested compounds in the same class.

Role of 4 Methylsulfanyl 2 Propoxybutanoic Acid As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The carboxylic acid moiety of 4-(Methylsulfanyl)-2-propoxybutanoic acid is a primary handle for elaboration. Standard transformations of carboxylic acids can be readily applied. For instance, it can undergo esterification or amidation to couple with other molecular fragments. The thioether and propoxy groups can be carried through these reactions, provided that reaction conditions are appropriately controlled to avoid side reactions.

The thioether linkage, specifically the methylsulfanyl group, can be a site for further functionalization. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone introduces new functional groups that can alter the electronic properties and reactivity of the molecule. These oxidized derivatives are valuable intermediates in their own right, often used in medicinal chemistry and materials science.

The propoxy group at the C-2 position introduces chirality if the starting material is enantiomerically pure. This stereocenter is crucial for applications in asymmetric synthesis, where precise three-dimensional arrangements of atoms are required, particularly in the synthesis of pharmaceuticals and natural products.

A hypothetical synthetic application could involve the coupling of this compound with a chiral amine to form a diastereomeric amide. This could be a key step in the total synthesis of a complex natural product where the butanoic acid derivative serves as a chiral building block.

| Functional Group | Potential Transformation | Application |

| Carboxylic Acid | Amidation, Esterification, Reduction to alcohol | Coupling with other molecules, Introduction of new functional groups |

| Thioether | Oxidation to sulfoxide/sulfone | Altering electronic properties, Creating new reactive sites |

| Propoxy Group | Chiral auxiliary | Asymmetric synthesis |

Scaffold for the Construction of Heterocyclic Systems

While no specific examples of using this compound for heterocyclic synthesis are documented, its structure suggests several possibilities. Heterocyclic compounds are a cornerstone of medicinal chemistry, and new synthetic routes are always in demand.

The carboxylic acid can be used as a starting point for building various heterocycles. For example, condensation reactions with difunctional reagents can lead to the formation of five- or six-membered rings. Reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazolidinone or related heterocyclic system.

The thioether group can also participate in cyclization reactions. For instance, intramolecular reactions involving the sulfur atom and another functional group introduced onto the molecule could lead to the formation of sulfur-containing heterocyles like thiolactones or tetrahydrothiophenes, depending on the reaction strategy. The synthesis of various heterocyclic compounds often relies on the reactivity of functionalized butanoic acid derivatives.

Application in Polymer Chemistry Research (e.g., as a monomer or cross-linking agent)

The bifunctional nature of this compound (with the carboxylic acid as a primary reactive site) makes it a candidate for use as a monomer in step-growth polymerization. For example, it could be polymerized with a diol to form a polyester. The pendant thioether and propoxy groups would then functionalize the polymer backbone, imparting specific properties such as altered solubility, thermal stability, or affinity for metal ions.

Thioether-functionalized polymers are of interest for a variety of applications, including as high refractive index materials, self-healing polymers, and in biomedical applications. The thioether linkage can also be used for post-polymerization modification, for example, through oxidation or by forming metal-sulfur coordination polymers.

If the carboxylic acid is converted to a more reactive derivative, such as an acrylate (B77674) or methacrylate, the resulting monomer could participate in chain-growth polymerization. This would lead to a polymer with the 4-(methylsulfanyl)-2-propoxybutyl group as a side chain.

| Polymerization Role | Polymerization Type | Resulting Polymer Feature |

| Monomer | Step-growth (with diols/diamines) | Functionalized polyester/polyamide backbone |

| Monomer (after modification) | Chain-growth (as acrylate/methacrylate) | Pendant functional groups on polymer chain |

| Cross-linking agent | If converted to a difunctional monomer | Networked polymer structure |

Exploration in Catalysis and Ligand Design Studies

The presence of both oxygen (in the propoxy and carboxyl groups) and sulfur (in the thioether group) atoms makes this compound an interesting, albeit unexplored, candidate for ligand design in coordination chemistry and catalysis. These "soft" (sulfur) and "hard" (oxygen) donor atoms can coordinate to a variety of metal centers.

A potential application would be in the synthesis of chiral ligands for asymmetric catalysis. If the compound is used in its enantiomerically pure form, the resulting metal complex would be chiral, which could enable it to catalyze reactions with high stereoselectivity. For instance, a complex of a transition metal with a ligand derived from this compound might be an effective catalyst for asymmetric hydrogenation or oxidation reactions. The specific combination of donor atoms and the chiral backbone could lead to unique catalytic activities.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The functional groups on this compound offer several possibilities for forming organized supramolecular structures.

The carboxylic acid is a classic functional group for forming hydrogen-bonded dimers or larger aggregates. The thioether group can participate in weaker interactions, such as C-H···S hydrogen bonds, or coordinate to metal ions to form metallosupramolecular assemblies. The propoxy group can influence the packing of the molecules in the solid state or in solution through van der Waals interactions.

While no studies have specifically examined the supramolecular chemistry of this compound, related butanoic acid derivatives are known to form interesting self-assembled structures. It is plausible that this compound could form gels, liquid crystals, or other ordered phases under appropriate conditions.

Environmental and Inter Species Chemical Relevance of 4 Methylsulfanyl 2 Propoxybutanoic Acid Excluding Human/mammalian Clinical Data

Pathways of Chemical Degradation in Environmental Systems

The environmental fate of sulfur-containing carboxylic acids is influenced by both biotic and abiotic factors. The degradation of compounds structurally similar to 4-(Methylsulfanyl)-2-propoxybutanoic acid, such as phenoxy acid herbicides, has been shown to be influenced by soil composition, pH, temperature, and microbial activity. nih.govnih.gov

In aqueous systems, the stability of related compounds can vary. For instance, some complex organic molecules are stable to hydrolysis and photolysis in aquatic environments, suggesting a degree of persistence in the absence of microbial action. researchgate.net However, the primary route of degradation for many organic acids in the environment is microbial metabolism. In soil and water, bacteria equipped with specific enzymes cleave the side chains of such molecules. nih.gov For a compound like this compound, it is anticipated that the propoxy group and the methylsulfanyl group would be targets for enzymatic action, leading to the breakdown of the molecule.

Table 1: Anticipated Environmental Degradation Pathways

| Pathway | Description | Influencing Factors | Potential Byproducts |

|---|---|---|---|

| Microbial Degradation | Enzymatic cleavage of ether and thioether bonds by soil and aquatic microorganisms. | Microbial community composition, oxygen availability, temperature, pH. nih.govnih.gov | 2-hydroxy-4-(methylthio)butanoic acid, 4-(methylsulfanyl)-2-oxobutanoic acid, methanethiol, propionaldehyde. |

| Hydrolysis | Chemical breakdown due to reaction with water. The ether linkage of the propoxy group may be susceptible. | pH, temperature. researchgate.net | 2-hydroxy-4-(methylthio)butanoic acid, propanol (B110389). |

| Photolysis | Degradation by sunlight in surface waters. | Wavelength and intensity of light, presence of photosensitizing agents. researchgate.net | Various smaller organic molecules. |

Potential as a Metabolite or Precursor in Non-Mammalian Biological Systems (e.g., microbial, plant biochemistry)

Structurally related compounds are well-documented metabolites in a variety of non-mammalian organisms. For example, 4-(Methylsulfanyl)-2-oxobutanoic acid is a known metabolite in the bacterium Escherichia coli and the plant Arabidopsis thaliana. nih.gov This compound is derived from the essential amino acid methionine through the action of transaminases. nih.gov Similarly, 2-hydroxy-4-(methylthio)butanoic acid has also been reported in Arabidopsis thaliana and is known to support the growth of the slime mold Physarum polycephalum as a substitute for L-methionine. nih.gov

Given these precedents, it is plausible that this compound could be metabolized by similar pathways. Microorganisms or plants may possess enzymes capable of cleaving the propoxy group, converting the compound into the more common metabolic intermediates, 2-hydroxy-4-(methylthio)butanoic acid or 4-(methylsulfanyl)-2-oxobutanoic acid. These intermediates can then enter central metabolic pathways, particularly those related to methionine metabolism.

Table 2: Documented Metabolic Roles of Structurally Similar Compounds in Non-Mammalian Systems

| Compound | Organism(s) | Metabolic Role | Reference |

|---|---|---|---|

| 4-(Methylsulfanyl)-2-oxobutanoic acid | Escherichia coli, Arabidopsis thaliana | Metabolite derived from L-methionine. | nih.gov |

Role in Biogeochemical Sulfur Cycling Research

The sulfur atom in this compound makes it a relevant subject for studies of the biogeochemical sulfur cycle. This cycle involves the transformation of sulfur compounds through various oxidation states by microbial communities in environments like marine sediments and stratified water bodies. nih.govnih.gov

Microorganisms utilize a wide array of organic and inorganic sulfur compounds as sources of energy. The degradation of organic sulfur molecules, such as methionine and its derivatives, releases reduced sulfur compounds like methanethiol. These can then be oxidized by other microbes. The complete mineralization of the methylsulfanyl group would ultimately contribute to the pool of sulfate (B86663) (SO₄²⁻) or sulfide (B99878) (H₂S) in the environment, depending on the redox conditions. nih.govnih.gov The study of how compounds like this compound are processed by microbial consortia in anoxic sediments or soils can provide insights into the complex web of sulfur transformations that are coupled to the cycling of carbon, nitrogen, and metals. nih.gov

Analytical Detection and Monitoring in Environmental Matrices

The detection and quantification of organic acids in environmental samples like soil, sediment, and water present analytical challenges, often due to the complexity of the matrix. nih.govnih.gov For a compound such as this compound, a multi-step analytical approach would likely be necessary.

The typical workflow involves sample extraction, clean-up to remove interfering substances, and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. nih.govnih.gov

Table 3: General Analytical Approach for Carboxylic Acids in Environmental Samples

| Step | Technique(s) | Purpose | Reference |

|---|---|---|---|

| Extraction | Ultrasound-assisted extraction, pressurized liquid extraction. | To move the target analyte from the solid or liquid sample matrix into a solvent. | nih.gov |

| Clean-up | Dispersive solid-phase extraction (d-SPE), solid-phase extraction (SPE). | To remove co-extracted matrix components that can interfere with analysis. | nih.govnih.gov |

| Determination | High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). | To separate the analyte from other compounds and to detect and quantify it with high specificity and sensitivity. | nih.govnih.gov |

Future Research Directions and Unexplored Avenues for 4 Methylsulfanyl 2 Propoxybutanoic Acid

Development of Green Chemistry Approaches for its Synthesis

There is no specific information available in the public domain regarding the development of green chemistry approaches for the synthesis of 4-(Methylsulfanyl)-2-propoxybutanoic acid. While general green chemistry principles for the synthesis of ethers and thioethers exist, such as using renewable solvents or catalytic processes, their application to this particular molecule has not been documented. researchgate.netrsc.orgdigitellinc.com Research into sustainable synthetic routes would be a critical first step in exploring the potential of this compound.

Investigation of Novel Reaction Mechanisms and Catalytic Systems

Detailed investigations into novel reaction mechanisms and catalytic systems specifically for the synthesis or modification of this compound are not present in the available literature. Research in this area would be foundational to understanding and controlling its reactivity. General advancements in catalysis for C-O and C-S bond formation could provide a starting point for future studies. researchgate.netmdpi.com

Exploration of Advanced Material Science Applications

Currently, there are no published studies exploring the use of this compound in material science. Compounds containing thioether and sulfonyl groups are known to have applications in functional materials, but the potential of this specific molecule remains unexplored. researchgate.netresearchgate.netnamiki-s.co.jp Future research could investigate its utility in polymers, coatings, or electronic materials.

Design and Synthesis of Advanced Analogues with Tunable Reactivity

There is no information available concerning the design and synthesis of advanced analogues of this compound with tunable reactivity. The process of creating analogues to enhance or modify a molecule's properties is a common strategy in medicinal chemistry and materials science, but it requires a baseline understanding of the parent compound's activity, which is currently lacking. biointerfaceresearch.comnih.govrsc.org

Q & A

Q. What are the recommended synthetic routes for 4-(Methylsulfanyl)-2-propoxybutanoic acid, and how can intermediates be characterized?

Synthesis typically involves nucleophilic substitution or esterification. For example:

- Step 1: React 4-(methylsulfanyl)butanoic acid derivatives with propylating agents (e.g., propyl bromide) under basic conditions.

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Characterization: Use NMR (¹H/¹³C) to confirm the propoxy group (δ ~1.0–1.6 ppm for CH₃CH₂CH₂O-) and methylsulfanyl moiety (δ ~2.1 ppm for S-CH₃). LC-MS can verify molecular mass (expected m/z ~192.2 for C₈H₁₆O₃S) .

Q. How can researchers validate the purity of this compound for in vitro studies?

- HPLC: Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate pH 4.6 ) at 65:35 ratio. Monitor retention time and peak symmetry.

- Melting Point: Compare experimental values to literature data (if available).

- Elemental Analysis: Confirm %C, %H, and %S align with theoretical values (C: 49.97%, H: 8.33%, S: 16.66% for C₈H₁₆O₃S) .

Advanced Research Questions

Q. What experimental strategies are critical for studying its metabolic interactions, particularly in thia fatty acid pathways?

- Isotopic Labeling: Use ¹³C-labeled analogs to trace incorporation into metabolites like 2-oxo-4-methylthiobutanoate (a known intermediate in methionine metabolism ).

- Enzyme Assays: Incubate with liver microsomes or recombinant enzymes (e.g., acyl-CoA synthetases) and quantify metabolites via LC-MS/MS. Adjust pH to 7.4 with phosphate buffer to mimic physiological conditions.

- Data Interpretation: Compare kinetic parameters (Km, Vmax) to structurally related thia fatty acids (e.g., 2-hydroxy-4-(methylsulfanyl)butanoic acid ).

Q. How can researchers resolve contradictions in oxidation/reduction behavior reported for similar methylsulfanyl compounds?

- Controlled Oxidation: Expose the compound to H₂O₂ or mCPBA and monitor sulfoxide/sulfone formation via ¹H NMR (sulfoxide: δ ~2.7–3.1 ppm; sulfone: δ ~3.1–3.5 ppm ).

- Reductive Stability: Test under hydrogenation conditions (Pd/C, H₂) to assess propoxy group retention.

- Cross-Validation: Compare results with analogs like 4-(methylsulfanyl)-2-oxobutanoic acid, which shows predictable oxidation to sulfoxides .

Q. What crystallographic methods are suitable for determining its 3D structure?

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to resolve the propoxy chain conformation and sulfur stereochemistry .

- Key Parameters: Report R-factors (<5%), bond angles, and torsional strain in the propoxy group.

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity of methylsulfanyl derivatives?

- Dose-Response Curves: Test the compound across a wide concentration range (nM to mM) in cell-based assays (e.g., antioxidant activity via DPPH assay).

- Control Experiments: Compare with 4-(methylsulfanyl)-2-oxobutanoic acid, which exhibits antioxidant properties in metabolic profiling .

- Statistical Analysis: Use ANOVA to assess significance of observed effects (p < 0.05).

Q. What computational tools can predict its reactivity in nucleophilic substitution reactions?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model the electrophilic center (e.g., carboxylate group).

- Molecular Dynamics: Simulate solvent effects (e.g., water, DMSO) on reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.